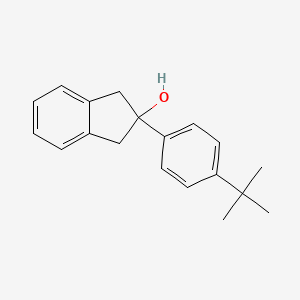

2-(4-t-Butyl-phenyl)-2-indanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H22O |

|---|---|

Molecular Weight |

266.4 g/mol |

IUPAC Name |

2-(4-tert-butylphenyl)-1,3-dihydroinden-2-ol |

InChI |

InChI=1S/C19H22O/c1-18(2,3)16-8-10-17(11-9-16)19(20)12-14-6-4-5-7-15(14)13-19/h4-11,20H,12-13H2,1-3H3 |

InChI Key |

QNVYXDPVKULAHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2(CC3=CC=CC=C3C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 T Butyl Phenyl 2 Indanol and Its Analogues

Strategic Approaches to Indanol Ring Formation in the Synthesis of 2-(4-t-Butyl-phenyl)-2-indanol

The formation of the indanol ring is a critical step in the synthesis of this compound. Key strategies involve the preparation of a 2-indanone (B58226) precursor followed by the introduction of the aryl substituent, or the cyclization of a suitably substituted precursor.

Stereoselective Reduction Pathways for Indanol Skeletons

While the target molecule, this compound, is a tertiary alcohol and thus its formation from a ketone does not directly involve stereoselective reduction of the ketone itself, the synthesis of chiral indanol derivatives often relies on the stereoselective reduction of a precursor indanone. For instance, in the synthesis of related chiral 1-indanols, asymmetric transfer hydrogenation (ATH) of 1-indanones using chiral transition metal catalysts is a powerful technique. Efficient kinetic resolution in the ATH of racemic 3-aryl-1-indanones can produce cis-3-arylindanols with high diastereomeric and enantiomeric excess.

Biocatalysis offers a green alternative for producing enantiomerically pure alcohols. Enzymes such as alcohol dehydrogenases (ADHs) can catalyze the stereoselective reduction of ketones. Deracemization processes, which combine stereoselective oxidation of one alcohol enantiomer with the reduction of the resulting ketone to the other enantiomer, can provide high yields and enantiomeric excess of the desired chiral alcohol rsc.orgnih.gov. For example, combining photooxidation with enzymatic reduction using different ketoreductases allows for the conversion of racemic alcohols into their (R)- or (S)-enantiomers rsc.org.

Cyclization Reactions in the Generation of Substituted Indanols

Intramolecular cyclization reactions provide a direct route to the indanol skeleton. For instance, palladium-catalyzed cyclization of 2-alkynylaniline derivatives is a significant approach for building substituted indoles, a related heterocyclic structure mdpi.com. Similar strategies can be envisioned for the synthesis of indanols. For example, an intramolecular Friedel-Crafts reaction of a suitable precursor can yield the indanone core, which can then be converted to the target indanol.

Palladium-catalyzed intramolecular asymmetric allylic alkylation of ketones has been developed to afford 2,3-disubstituted indanones with high diastereo- and enantioselectivities, which can serve as precursors to stereochemically defined 2-substituted indanols nih.gov. Furthermore, a N-N bond-forming oxidative cyclization has been used to synthesize 2-substituted 2H-indazoles from 2-aminomethyl-phenylamines, showcasing the versatility of cyclization strategies in forming five-membered rings fused to a benzene (B151609) ring organic-chemistry.org.

Incorporation of the t-Butyl Phenyl Moiety: Regioselective and Chemoselective Strategies

The introduction of the 4-t-butylphenyl group at the C2 position of the indanol ring is most commonly achieved through the addition of a corresponding organometallic reagent to a 2-indanone precursor.

The Grignard reaction is a primary method for this transformation. The reaction of 2-indanone with 4-t-butylphenylmagnesium bromide, followed by an aqueous workup, yields this compound. This nucleophilic addition of the Grignard reagent to the ketone's carbonyl group is a classic and effective C-C bond-forming reaction to produce tertiary alcohols khanacademy.org.

An alternative approach for introducing the t-butyl group onto the phenyl ring is through a Friedel-Crafts acylation or alkylation. For instance, the Friedel-Crafts acylation of benzene or its derivatives with phthalic anhydride, catalyzed by Lewis acids like AlCl3 or more environmentally friendly catalysts such as zeolites, is a well-established method boisestate.eduresearchgate.netbeilstein-journals.orgaiche.orgresearchgate.net. While this method is typically used to synthesize ketones, it can be adapted to introduce the acyl group which can then be further modified. For direct alkylation, tert-butylbenzene (B1681246) can be reacted with an acylating agent in the presence of a catalyst.

Novel Catalytic Systems in the Synthesis of this compound Derivatives

Recent advancements in catalysis offer more efficient and selective methods for the synthesis of tertiary alcohols like this compound.

For the key Grignard addition step, novel catalytic systems have been developed to improve efficiency and reduce side reactions. For example, the use of catalytic ZnCl2 with certain Grignard reagents can lead to high yields of tertiary alcohols with high chemoselectivity, minimizing undesired reduction and enolization products rsc.org. Lanthanide complexes, such as homoleptic cyclopentadienyl (B1206354) lanthanide complexes, have also shown excellent catalytic activity in the hydroboration of ketones, offering a different pathway to alcohol synthesis with high functional group tolerability and unique carbonyl-selectivity organic-chemistry.orgacs.orgnsf.gov.

The table below summarizes some novel catalytic systems applicable to the synthesis of tertiary alcohols.

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| ZnCl2 / Me3SiCH2MgCl / LiCl | Grignard addition | Ketones and Grignard reagents (RMgBr, RMgI) | High yields and chemoselectivity, minimizes side reactions rsc.org. |

| Cp3Ln (Ln = Y, Yb, Sm, Nd, La) | Hydroboration | Aldehydes and ketones | High reactivity, low catalyst loading, mild conditions, good functional group tolerance organic-chemistry.org. |

| Chiral Tridentate Diamine/Phenol Ligands | Asymmetric Grignard addition | Ketones and organomagnesium reagents | Highly enantioselective construction of tertiary alcohols nih.gov. |

Green Chemistry Principles and Sustainable Synthetic Routes for Indanol Derivatives

The application of green chemistry principles to the synthesis of indanol derivatives aims to reduce environmental impact by using safer solvents, reducing waste, and employing catalytic and energy-efficient methods.

Biocatalysis is a cornerstone of green chemistry for the synthesis of chiral alcohols. Enzymes can be used for the deracemization of racemic alcohols, achieving high enantiomeric excess under mild, aqueous conditions rsc.orgnih.gov. This approach avoids the use of heavy metals and harsh reagents often found in traditional chemical resolutions.

The use of alternative reaction media is another key aspect of green chemistry. Deep eutectic solvents (DESs), which are mixtures of quaternary ammonium (B1175870) salts and hydrogen-bond donors, have emerged as a green alternative to volatile organic compounds for Grignard reactions. These solvents can allow for chemoselective additions to ketones under air at room temperature, significantly improving the safety and sustainability of the process scispace.comchemrxiv.orguio.noresearchgate.netchemrxiv.org. Similarly, ionic liquids have been investigated as recyclable media for Grignard reactions, facilitating product separation and catalyst reuse scispace.com.

Mechanochemistry, which involves solvent-free reactions conducted by grinding or milling, offers a highly sustainable route to tertiary alcohols. Mechanochemical Barbier-Grignard reactions can proceed efficiently without the need for bulk solvents, reducing waste and simplifying workup procedures researchgate.net.

The table below highlights some green synthetic approaches relevant to the synthesis of this compound and its analogues.

| Green Chemistry Approach | Specific Method | Key Advantages |

| Biocatalysis | Deracemization of racemic alcohols using photooxidation and enzymatic reduction. | High enantioselectivity, mild aqueous conditions, avoids heavy metals rsc.orgnih.gov. |

| Alternative Solvents | Grignard reactions in Deep Eutectic Solvents (DESs). | Allows reactions in air at room temperature, reduces use of volatile organic solvents, improves safety scispace.comchemrxiv.orguio.noresearchgate.netchemrxiv.org. |

| Alternative Solvents | Grignard reactions in ionic liquids. | Recyclable reaction medium, facilitates product separation scispace.com. |

| Solvent-Free Reactions | Mechanochemical Barbier-Grignard reaction. | Eliminates bulk solvents, reduces waste, simplifies workup researchgate.net. |

Reaction Chemistry and Derivatization of 2 4 T Butyl Phenyl 2 Indanol

Chemical Transformations at the Hydroxyl Group of 2-(4-t-Butyl-phenyl)-2-indanol

The tertiary hydroxyl group is a primary site for chemical modification, although its reactivity is influenced by significant steric hindrance from the adjacent aryl and indane groups. Common transformations include O-alkylation and O-acylation.

O-Alkylation (Ether Formation): The formation of an ether linkage typically proceeds via the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a sterically hindered alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) through an SN2 reaction to yield the corresponding ether. Due to the steric bulk around the oxygen atom, the use of less hindered and highly reactive alkylating agents is preferred.

O-Acylation (Ester Formation): Esterification of the tertiary alcohol can be achieved by reaction with highly reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct. Direct Fischer esterification with a carboxylic acid under acidic catalysis is generally not effective for tertiary alcohols due to the propensity for carbocation formation and subsequent elimination to form an alkene.

Oxidation: The tertiary nature of the hydroxyl group renders it resistant to oxidation under standard conditions (e.g., using PCC, PDC, or chromic acid), as there is no hydrogen atom on the carbinol carbon. Forced oxidation under harsh conditions would likely lead to the cleavage of carbon-carbon bonds, breaking the indane scaffold.

Table 1: Plausible Transformations at the Hydroxyl Group This table presents theoretically plausible reactions based on the general reactivity of tertiary alcohols, as specific experimental data for this compound was not available in the reviewed literature.

| Reaction Type | Reagents | Product Type | Notes |

|---|

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl and Indane Moieties

The molecule contains two distinct aromatic systems—the 4-t-butyl-phenyl ring and the benzene (B151609) ring of the indane moiety—both of which can potentially undergo aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The outcome of EAS reactions is dictated by the directing effects of the existing substituents and steric hindrance.

On the 4-t-Butyl-phenyl Ring: This ring contains a para-directing tert-butyl group and the 2-indanolyl substituent. The 2-indanolyl group, being a bulky secondary alkyl substituent, is weakly activating and directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by the tert-butyl group, substitution is directed exclusively to the ortho positions (C-3' and C-5'). However, these positions are highly sterically hindered by the adjacent indane scaffold, making reactions like Friedel-Crafts alkylation and acylation particularly challenging. nih.govbyjus.comresearchgate.net Halogenation or nitration might be possible under forcing conditions.

On the Indane Moiety: The benzene ring of the indane system is substituted with an alkyl group at C-1 and the bulky 2-(4-t-butyl-phenyl) group at C-2. In indane itself, electrophilic substitution typically occurs at the C-4 and C-7 positions. For the title compound, the C-4 position is less sterically hindered than the C-7 position, which is closer to the bulky substituent at C-2. Therefore, electrophilic attack is most likely to occur at the C-4 position.

Nucleophilic Aromatic Substitution (SNAr): Standard nucleophilic aromatic substitution reactions are unlikely to occur on either aromatic ring. These reactions require the presence of strong electron-withdrawing groups (such as -NO₂) ortho or para to a leaving group (like a halide), which are absent in the parent molecule. rsc.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Aromatic Ring | Directing Groups | Predicted Position of Substitution | Rationale |

|---|

Formation of Heterocyclic Systems Incorporating the Indanol Scaffold (e.g., Indanol-Triazole Derivatives)

A significant derivatization strategy for indanol scaffolds involves their incorporation into heterocyclic systems, which is of high interest in medicinal chemistry. The formation of 1,2,3-triazole derivatives via azide-alkyne cycloaddition ("click chemistry") is a prime example. nih.govcam.ac.uk

This transformation can be envisioned for this compound in a two-step process:

Conversion of the Hydroxyl to an Azide: The tertiary hydroxyl group is first converted into a good leaving group, for instance by tosylation, followed by nucleophilic substitution with sodium azide (NaN₃). Alternatively, a Mitsunobu reaction with hydrazoic acid (HN₃) or its equivalent could provide the corresponding azide directly, though this can be challenging with sterically hindered tertiary alcohols.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The resulting 2-azido-2-(4-t-butyl-phenyl)indane intermediate can then undergo a highly efficient and regioselective [3+2] cycloaddition reaction with a terminal alkyne in the presence of a copper(I) catalyst. This reaction reliably yields the 1,4-disubstituted 1,2,3-triazole derivative. rsc.org This modular approach allows for the introduction of a wide variety of substituents (R-groups) from a diverse pool of available alkynes.

Table 3: Representative Synthesis of an Indanol-Triazole Derivative

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|

Multi-Component Reactions and Diversity-Oriented Synthesis Utilizing this compound

The rigid, three-dimensional structure of the 2-aryl-2-indanol scaffold makes it an attractive core for diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse libraries of compounds for biological screening. rsc.orgresearchgate.netnih.gov While direct participation of the tertiary alcohol in common multi-component reactions (MCRs) like the Ugi or Passerini reaction is not feasible, the indane framework itself is utilized in such chemistries. rsc.orgrsc.org

For example, the Passerini reaction, which involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid, has been successfully applied to indane-1,2,3-trione to produce sterically congested indane derivatives. This demonstrates the compatibility of the indane core in MCRs.

The this compound scaffold could be leveraged in DOS in several ways:

As a Core Scaffold: The indanol can serve as a central structure onto which diversity is introduced via the reactions described previously (e.g., etherification, acylation, triazole formation), using a variety of building blocks (alkyl halides, acyl chlorides, alkynes).

As a Precursor for MCR Components: The indanol could be chemically modified to generate a suitable component for an MCR. For instance, oxidative cleavage of the indane's benzene ring could potentially yield a dicarbonyl or carboxylic acid derivative that could then participate in reactions like the Ugi or Biginelli reactions. rsc.orgrsc.org

The use of the indane scaffold in MCRs and DOS allows for the rapid generation of complex, drug-like molecules from simple starting materials, highlighting the synthetic utility of structures like this compound as starting points for chemical library synthesis.

Stereochemical Aspects in the Research of 2 4 T Butyl Phenyl 2 Indanol

Chirality and Stereoisomerism within the 2-Indanol Framework

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. uwindsor.ca Molecules that exhibit chirality are called chiral and the two non-superimposable mirror-image forms are known as enantiomers. The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents.

In the structure of 2-(4-t-Butyl-phenyl)-2-indanol, the carbon atom at the 2-position of the indanol ring is a chiral center. This is because it is bonded to four distinct groups:

A hydroxyl (-OH) group.

A 4-t-Butyl-phenyl group.

One carbon atom of the indane ring (C1), which is part of a CH₂ group and the fused benzene (B151609) ring.

Another carbon atom of the indane ring (C3), which is part of another CH₂ group.

Although C1 and C3 are both part of methylene (B1212753) groups within the five-membered ring, the path around the ring from C2 is different in each direction, making the attachments non-equivalent. This tetrahedral carbon with four different substituents makes the molecule chiral.

Consequently, this compound exists as a pair of enantiomers, designated as (R)-2-(4-t-Butyl-phenyl)-2-indanol and (S)-2-(4-t-Butyl-phenyl)-2-indanol. These enantiomers possess identical physical and chemical properties in an achiral environment but may exhibit different biological activities and interactions in a chiral environment, such as the human body. An equal mixture of both enantiomers is known as a racemic mixture.

Table 1: Substituents on the Chiral Center (C2) of this compound

| Substituent Number | Group |

| 1 | Hydroxyl (-OH) |

| 2 | 4-t-Butyl-phenyl |

| 3 | Indane Ring (via C1) |

| 4 | Indane Ring (via C3) |

Asymmetric Synthetic Methodologies for Enantiopure this compound

The synthesis of enantiomerically pure compounds is a significant goal in modern organic synthesis, particularly for pharmaceuticals. Asymmetric synthesis refers to a chemical reaction that preferentially forms one enantiomer or diastereomer over the other. ddugu.ac.in For tertiary alcohols like this compound, the catalytic asymmetric addition of carbon nucleophiles to ketones is a primary strategy. researchgate.net

While specific methodologies for the asymmetric synthesis of this compound are not extensively documented in readily available literature, general approaches for analogous chiral tertiary alcohols can be applied. A common precursor would be 2-indanone (B58226). The enantioselective synthesis could be achieved through the asymmetric addition of a 4-t-butyl-phenyl organometallic reagent to the carbonyl group of 2-indanone in the presence of a chiral catalyst or ligand.

Key Asymmetric Strategies Include:

Chiral Catalysis: The use of a chiral catalyst, often a metal complex with a chiral ligand, can create a chiral environment around the reacting molecules. This environment favors the approach of the nucleophile from one face of the ketone over the other, leading to an excess of one enantiomer. For instance, chiral amino alcohols and their derivatives have been successfully used as ligands in the enantioselective addition of organozinc reagents to aldehydes and ketones. researchgate.net

Chiral Auxiliaries: A chiral auxiliary is an optically active compound that can be temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. ddugu.ac.in After the desired chiral center is created, the auxiliary is removed.

Biocatalysis: Enzymes are highly stereoselective catalysts. The asymmetric bioreduction of ketones to produce chiral alcohols is a well-established method. magtech.com.cn While this is more common for producing secondary alcohols, certain enzymes can be used for reactions involving prochiral ketones to generate chiral tertiary alcohols.

Table 2: General Asymmetric Synthesis Approaches for Chiral Tertiary Alcohols

| Methodology | Description | Example Application |

| Chiral Metal-Ligand Catalysis | A metal center coordinated to a chiral ligand catalyzes the enantioselective addition of a nucleophile to a ketone. | Addition of diethylzinc (B1219324) to aldehydes catalyzed by chiral amino indanol derivatives. researchgate.net |

| Organocatalysis | A small organic molecule acts as a chiral catalyst to promote the reaction enantioselectively. | N-heterocyclic carbene (NHC) catalyzed enantioselective benzoin (B196080) reactions. nih.gov |

| Chiral Auxiliary Control | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. | Use of chiral oxazolidinones in aldol (B89426) reactions. uwindsor.ca |

Chiral Resolution Techniques Applied to this compound

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. This is a common practice when asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most powerful and widely used techniques for both analytical and preparative separation of enantiomers. nih.govresearchgate.net

The principle of chiral HPLC relies on the differential interaction between the two enantiomers and the chiral stationary phase. The CSP creates a chiral environment within the column. As the racemic mixture passes through the column, one enantiomer interacts more strongly with the CSP and is retained longer, while the other enantiomer interacts less strongly and elutes earlier, thus achieving separation. sigmaaldrich.com

Commonly used CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, or synthetic chiral polymers. researchgate.net For the separation of this compound, a polysaccharide-based CSP would likely be effective, as these phases have shown broad applicability for resolving a wide range of racemic compounds, including aromatic alcohols. The separation conditions, such as the mobile phase composition (e.g., mixtures of hexane (B92381) and isopropanol), flow rate, and temperature, would need to be optimized to achieve baseline separation of the (R) and (S) enantiomers.

Alternative resolution methods include:

Diastereomeric Crystallization: This classical method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (like solubility) and can often be separated by crystallization. Afterward, the resolving agent is chemically removed to yield the separated enantiomers.

Kinetic Resolution: In this process, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other. This results in a mixture of unreacted starting material enriched in the slower-reacting enantiomer and a product enriched in the faster-reacting enantiomer. Enzymatic kinetic resolution is a common application of this principle. researchgate.net

Table 3: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | Widely applicable, high efficiency, can be used for analytical and preparative scales. | High cost of chiral columns and solvents. |

| Diastereomeric Crystallization | Formation of diastereomers with different physical properties. | Can be cost-effective for large-scale separations. | Requires a suitable chiral resolving agent, can be labor-intensive. |

| Enzymatic Kinetic Resolution | One enantiomer reacts faster with an enzyme. researchgate.net | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield for one enantiomer is 50%. |

Influence of Stereochemistry on Molecular Recognition and Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. In biological systems, this process is highly stereospecific. Receptors, enzymes, and other biological macromolecules are themselves chiral, and thus they interact differently with the enantiomers of a chiral molecule. nih.gov This differential interaction is the basis for the varying pharmacological and toxicological profiles often observed between enantiomers of a drug. benthamscience.com

For this compound, the three-dimensional arrangement of the hydroxyl, 4-t-butyl-phenyl, and indane framework at the C2 stereocenter dictates how the molecule can fit into a chiral binding site. One enantiomer may bind with high affinity and elicit a specific biological response, while its mirror image may bind weakly or not at all, or it might even bind to a different receptor and cause an entirely different or adverse effect. nih.gov

The key interactions that govern molecular recognition include:

Hydrogen Bonding: The hydroxyl group of the indanol is a key hydrogen bond donor and acceptor.

Hydrophobic Interactions: The t-butyl group and the phenyl rings provide large hydrophobic surfaces for interaction.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic residues in a binding pocket.

The precise spatial orientation of these groups determines the strength and geometry of these interactions. A change from (R) to (S) configuration would completely alter the 3D presentation of these functional groups, leading to a different binding mode and affinity. The study of these stereoselective interactions is critical for understanding the molecule's potential biological activity and for the design of new bioactive compounds. nih.gov

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 2 4 T Butyl Phenyl 2 Indanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(4-t-Butyl-phenyl)-2-indanol, both ¹H and ¹³C NMR spectroscopy are employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the indanol moiety and the 4-t-butylphenyl group will appear in the downfield region, typically between 7.0 and 7.5 ppm. The protons on the five-membered ring of the indanol core will show characteristic multiplets. The hydroxyl proton will present a broad singlet, the chemical shift of which is concentration and solvent-dependent. The most upfield signal will be a sharp singlet around 1.3 ppm, integrating to nine protons, which is characteristic of the tert-butyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. The spectrum will be characterized by signals for the quaternary carbons, including the one bearing the hydroxyl group (C-2) and the tert-butyl substituted carbon, which will appear in the downfield region of the aliphatic carbons. The aromatic carbons will resonate in the typical range of 120-150 ppm. The distinct chemical shifts of the methyl and quaternary carbons of the tert-butyl group are also key identifiers.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (Indanol) | 7.1 - 7.3 | 124 - 128 |

| Aromatic CH (t-Butylphenyl) | 7.3 - 7.5 | 125 - 126 |

| CH₂ (Indanol) | 2.9 - 3.2 | 35 - 40 |

| OH | Variable (broad singlet) | - |

| C(CH₃)₃ | 1.3 (singlet) | 31 |

| C(CH₃)₃ | - | 34 |

| C-2 (Indanol) | - | 75 - 80 |

| Aromatic C (quaternary) | - | 140 - 150 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the molecular formula of this compound (C₂₀H₂₄O). By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Fragmentation Analysis: Under electron ionization (EI), the molecular ion of this compound is expected to undergo characteristic fragmentation. A primary fragmentation pathway for tertiary alcohols is the loss of a water molecule (M-18). libretexts.org Another significant fragmentation would be the cleavage of the C-C bond adjacent to the oxygen atom, leading to the formation of a stable benzylic carbocation. The loss of a tert-butyl group ([M-57]⁺) or a methyl group from the tert-butyl substituent ([M-15]⁺) are also anticipated fragmentation pathways. doaj.org The most abundant fragment is often the tert-butyl cation at m/z 57.

Expected Fragmentation Pattern of this compound in EI-MS:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 280 | [C₂₀H₂₄O]⁺ | Molecular Ion (M⁺) |

| 262 | [C₂₀H₂₂]⁺ | Loss of H₂O |

| 223 | [C₁₆H₁₅O]⁺ | Loss of C₄H₉ (t-butyl group) |

| 147 | [C₁₀H₁₁O]⁺ | Cleavage of the bond between C2 and the phenyl ring |

| 117 | [C₉H₉]⁺ | Indanyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. ucla.edu Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. vscht.cz The presence of the aromatic rings will also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.org The C-O stretching vibration of the tertiary alcohol is expected in the 1150-1250 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds containing chromophores such as aromatic rings. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the substituted benzene (B151609) rings. Typically, aromatic compounds show a strong absorption band (E-band) around 200-220 nm and a weaker band (B-band) around 250-280 nm. The presence of the alkyl substituent and the indanol structure may cause slight shifts in the absorption maxima.

X-ray Crystallography for Absolute Configuration Determination of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration if it is chiral. For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide unambiguous proof of its stereochemistry. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For chiral compounds, the use of anomalous dispersion effects can allow for the determination of the absolute configuration (R or S) at the chiral center (C-2).

Chromatographic Separations and Purity Assessment Methodologies for Indanol Derivatives

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. For this compound, both achiral and chiral chromatographic methods are relevant.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of indanol derivatives. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be used to assess the purity of the compound.

Chiral HPLC: Since this compound is a chiral compound, its enantiomers will have identical properties in an achiral environment. Chiral HPLC, which employs a chiral stationary phase (CSP), is necessary to separate the enantiomers. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including alcohols. phenomenex.com The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, is critical for achieving good separation. chromatographyonline.com Alternatively, the racemic alcohol can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govnih.gov

Typical HPLC Conditions for Purity and Chiral Separation:

| Parameter | Purity Assessment (Reversed-Phase) | Chiral Separation |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Hexane (B92381)/Isopropanol or Hexane/Ethanol isocratic |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | UV at a suitable wavelength (e.g., 254 nm) |

| Temperature | Ambient | Controlled (e.g., 25 °C) |

Computational and Theoretical Studies of 2 4 T Butyl Phenyl 2 Indanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. For 2-(4-t-Butyl-phenyl)-2-indanol, these calculations can predict its geometric structure, electron distribution, and molecular orbital energies.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps can also be generated. These maps visualize the electron density around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the hydroxyl group would be expected to be an electron-rich site, while the aromatic rings would have delocalized electron density.

Table 1: Representative Quantum Chemical Parameters for this compound (Calculated via DFT)

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Predicts chemical reactivity and stability |

| Dipole Moment | 1.9 D | Measures the molecule's overall polarity |

Note: These values are illustrative and would be determined by specific DFT calculations.

Molecular Modeling and Conformational Analysis of this compound

Due to the presence of rotatable single bonds, this compound can exist in various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations, as these are the most likely to be present and biologically active.

Computational methods for conformational analysis, such as systematic or stochastic searches, explore the potential energy surface of the molecule by rotating its flexible bonds. nthu.edu.twfrontiersin.org The bulky t-butyl group and the fused ring system of the indanol moiety create significant steric hindrance, which will limit the number of stable conformations. umich.edu The rotation around the bond connecting the phenyl ring to the indanol core is a key degree of freedom.

Molecular mechanics force fields are often used for these calculations to efficiently evaluate the energies of thousands of potential conformations. The most stable conformers identified through this process can then be subjected to higher-level quantum chemical calculations for more accurate energy determination. nih.gov Understanding the preferred shape of the molecule is crucial for predicting how it might interact with a biological target.

Molecular Docking Studies for Investigating Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein. openaccessjournals.com This method involves sampling many possible orientations and conformations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov

The large, nonpolar t-butylphenyl group of the molecule suggests that hydrophobic interactions would be a primary driving force for binding to a receptor. nih.gov Docking studies could identify potential protein targets by screening large databases of protein structures. For a known target, docking can reveal key interactions, such as:

Hydrophobic interactions: The t-butylphenyl and indane groups could fit into hydrophobic pockets of a receptor. nih.gov

Hydrogen bonding: The hydroxyl group of the indanol moiety can act as a hydrogen bond donor or acceptor.

π-π stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in the receptor.

The results are often visualized as a binding pose, showing the ligand situated in the receptor's active site, highlighting the specific amino acids involved in the interaction. The docking score provides a numerical estimate of the binding free energy, helping to rank potential drug candidates.

Predictive Algorithms for In Silico Pharmacokinetic Parameters and Drug-Likeness Assessment

Before a compound is synthesized and tested, computational tools can predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as its pharmacokinetic profile. nih.govdrugpatentwatch.com These predictions help to identify potential liabilities early in the drug discovery process. nih.gov

For this compound, various molecular descriptors can be calculated to predict its drug-likeness. One of the most common frameworks is Lipinski's Rule of Five, which suggests that orally active drugs generally have: etflin.comijpsonline.com

A molecular weight (MW) of ≤ 500 Da.

A calculated octanol-water partition coefficient (logP) of ≤ 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

Other important parameters include the Topological Polar Surface Area (TPSA), which is related to cell membrane permeability, and the number of rotatable bonds, which influences conformational flexibility and bioavailability.

Table 2: Predicted Physicochemical and Drug-Likeness Properties for this compound

| Property | Predicted Value (Illustrative) | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Formula | C19H22O | - | - |

| Molecular Weight | 266.38 g/mol | ≤ 500 | Yes |

| logP (Lipophilicity) | 4.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | < 140 Ų | Yes |

| Number of Rotatable Bonds | 2 | ≤ 10 | Yes |

Note: These values are calculated from the molecular structure and are used to provide an initial assessment of the compound's potential as a drug candidate.

Reaction Mechanism Elucidation through Advanced Computational Chemistry

Advanced computational methods can be used to model the chemical reactions involved in the synthesis of this compound. A likely synthetic route would involve the reaction of a Grignard reagent, 4-t-butylphenylmagnesium bromide, with 2-indanone (B58226).

Computational chemistry can elucidate the reaction mechanism by:

Identifying Intermediates and Transition States: Calculating the structures and energies of all species along the reaction pathway, including short-lived intermediates and high-energy transition states. acs.org

Determining Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which dictates the reaction rate.

Modeling Solvent Effects: The choice of solvent can significantly impact a reaction. Computational models can simulate how solvent molecules interact with the reacting species and influence the reaction pathway. acs.org

For the Grignard addition to 2-indanone, calculations could confirm the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. nih.govopenstax.org This would proceed through a proposed six-membered ring transition state involving the magnesium atom coordinating with the carbonyl oxygen. wikipedia.org By mapping the entire energy profile, researchers can gain a detailed understanding of the reaction's feasibility and kinetics, potentially leading to the optimization of reaction conditions.

Structure Activity Relationship Sar Investigations of 2 4 T Butyl Phenyl 2 Indanol Derivatives

Systematic Modification of the Indanol Core for SAR Exploration

A systematic approach to modifying the 2-indanol core of the parent compound, 2-(4-t-Butyl-phenyl)-2-indanol, would be crucial for a comprehensive SAR exploration. This involves the synthesis and biological evaluation of a series of analogues where the indanol nucleus is altered in a controlled manner. Key modifications could include:

Ring Size Variation: Expanding or contracting the five-membered ring of the indane structure to a six-membered (tetralone) or four-membered ring system would probe the spatial requirements of the binding site.

Modifications at the 1- and 3-positions: Introducing substituents at the 1- and 3-positions of the indanol ring would explore the steric and electronic tolerance of the surrounding binding pocket.

These systematic changes would provide a foundational understanding of the structural requirements of the indanol core for biological activity.

Impact of Substitution Patterns on the Phenyl and Indane Moieties on Molecular Interactions

The substitution patterns on both the C2-phenyl ring and the fused benzene (B151609) ring of the indane moiety are critical determinants of molecular interactions with a biological target.

Phenyl Ring Substitutions: The 4-t-butyl group is a key feature of the lead compound. Its role can be investigated by synthesizing analogues with:

Variations in Alkyl Group Size and Isomerism: Replacing the t-butyl group with smaller (e.g., methyl, ethyl) or larger alkyl groups, as well as its isomers (e.g., isobutyl, sec-butyl), would elucidate the optimal steric bulk at this position.

Electronic Modifications: Introducing electron-donating (e.g., methoxy, amino) or electron-withdrawing (e.g., chloro, nitro) substituents at various positions (ortho, meta, para) on the phenyl ring would probe the electronic requirements for activity.

Indane Moiety Substitutions: Modifications to the fused benzene ring of the indanol core can also significantly impact activity. This could involve the introduction of various substituents at positions 4, 5, 6, and 7 to explore how these changes affect binding affinity and selectivity.

The following hypothetical data table illustrates how SAR data for phenyl ring substitutions might be presented.

| Compound ID | R-group at C4 of Phenyl Ring | Biological Activity (IC₅₀, µM) |

| 1 | -t-Butyl | 1.2 |

| 2 | -H | 15.8 |

| 3 | -CH₃ | 5.4 |

| 4 | -OCH₃ | 8.9 |

| 5 | -Cl | 3.1 |

This is a hypothetical data table for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indanol Derivatives

QSAR modeling provides a mathematical framework to correlate the physicochemical properties of the this compound derivatives with their biological activities. mdpi.comnih.gov This computational approach can help in predicting the activity of unsynthesized compounds and in understanding the key molecular descriptors that govern their biological effects.

A typical QSAR study for this series would involve:

Data Set Assembly: A series of this compound analogues with their corresponding biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) properties, would be calculated for each molecule.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to generate a QSAR equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques. mdpi.com

A hypothetical QSAR equation might look like: log(1/IC₅₀) = 0.75 * logP - 0.23 * (V_R)² + 1.54 * σ + 2.89

This equation would suggest that biological activity is positively correlated with hydrophobicity (logP) and the electron-withdrawing nature of substituents (σ), while being negatively influenced by the square of the substituent's volume (V_R), indicating an optimal size for the substituent.

Ligand-Based and Structure-Based Design Principles in the Development of Indanol Analogues

Both ligand-based and structure-based design principles are instrumental in the rational development of novel this compound analogues.

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based methods are employed. These rely on the information derived from a set of active molecules.

Pharmacophore Modeling: A 3D pharmacophore model can be generated based on the common chemical features of active indanol derivatives. This model represents the essential steric and electronic features required for binding to the target, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. This model can then be used to screen virtual compound libraries for new potential hits.

Structure-Based Design: If the 3D structure of the biological target is available (e.g., from X-ray crystallography or NMR), structure-based design becomes a powerful tool.

Molecular Docking: The binding mode of this compound within the active site of the target can be predicted using molecular docking simulations. This provides insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This information can then be used to design new analogues with improved binding affinity and selectivity by optimizing these interactions.

The integration of these computational design strategies with traditional synthetic chemistry and biological testing creates an efficient cycle for the discovery and optimization of novel and more effective this compound derivatives.

Exploration of Advanced Research Applications for 2 4 T Butyl Phenyl 2 Indanol Derivatives

Indanol Derivatives as Versatile Precursors in Complex Organic Synthesis

The indanol structural motif is a key building block in the synthesis of more complex molecules, including pharmaceuticals and catalysts. mdpi.com Aromatic substituted indanones and indanols are considered broad-spectrum intermediates that can aid in future drug discovery studies. mdpi.com The strategic placement of functional groups on the indanol core allows for a high degree of molecular diversification.

Researchers have utilized the indanol scaffold to create novel chiral catalysts. For instance, indanol-based chiral organoiodine catalysts have been developed for enantioselective hydrative dearomatization, a challenging but important transformation in organic synthesis. nih.gov The modularity of the indanol framework facilitates the optimization of catalyst performance. nih.gov This highlights the role of indanol derivatives not just as passive precursors but as active components that can direct the stereochemical outcome of complex chemical reactions. Furthermore, the synthesis of various indanone and indanol building blocks demonstrates their utility in creating diverse drug candidates, ranging from treatments for diabetes to probes for serotonin receptors. mdpi.com

Research on Indanol-Based Compounds in Materials Science Applications

The rigid bicyclic structure of indane derivatives makes them attractive candidates for the development of new materials. While research specifically on 2-(4-t-Butyl-phenyl)-2-indanol in materials science is not widely documented, the broader class of indane-containing compounds has been incorporated into polymers and other materials to enhance their properties. For example, the unique structure of [2.2]paracyclophane, which involves benzene (B151609) rings held in close proximity by ethyl bridges, has been explored in polymer, material, and electronic chemistry. nih.govbeilstein-journals.org The synthesis of derivatives of this structure often involves methodologies applicable to other complex aromatic systems, suggesting potential pathways for integrating indanol-based units into advanced materials. The inherent properties of the indanol scaffold could impart desirable characteristics such as thermal stability or specific optical properties to novel materials.

Investigation of Bioactive Properties of this compound Analogues

Analogues of this compound are being investigated for a wide range of biological activities. The "tert-butyl-phenyl" moiety is a common feature in molecules with significant bioactivity. For example, 2,4-di-tert-butylphenol, a related phenolic compound, is known to be produced by numerous organisms and exhibits potent toxicity against various microbes and cell lines. nih.govresearchgate.net This suggests that the incorporation of this group into the indanol scaffold could lead to compounds with interesting pharmacological profiles.

The search for new antimicrobial agents is a global health priority, with a particular focus on multi-drug resistant organisms like Mycobacterium tuberculosis (MTB). Various heterocyclic compounds, including those with structural similarities to indanol derivatives, have shown promise. Research has demonstrated that quinazolinone derivatives exhibit significant antitubercular activity, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against MTB. dovepress.com Molecular docking studies on these compounds suggest that they may exert their effect by inhibiting enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. dovepress.comnih.gov

Similarly, studies on nitroimidazole derivatives have identified structure-activity relationships crucial for their antitubercular effects. researchgate.net The mechanism of action for many of these compounds is related to the generation of free radicals that are damaging to the bacterial cells. researchgate.net While direct mechanistic studies on this compound are limited, the research on analogous structures provides a framework for understanding its potential antitubercular mechanisms.

| Compound Class | Target Organism | Reported MIC Range | Potential Mechanism of Action |

|---|---|---|---|

| Quinazolinone Derivatives | Mycobacterium tuberculosis | 6.25 - 100 µg/mL | Inhibition of InhA enzyme |

| Indolizine Derivatives | Mycobacterium tuberculosis H37Rv | 4 - 32 µg/mL | Inhibition of InhA enzyme |

| Benzimidazolium Salts | Mycobacterium tuberculosis H37Rv | 2 µg/mL (for active compound) | Inhibition of InhA enzyme |

| Indole (B1671886) Alkaloids (Staurosporine) | Mycobacterium tuberculosis H37Rv | 14.7 µM (MIC90) | Inhibition of protein kinases |

The development of novel antiviral agents is crucial for combating viral infections. nih.gov While specific antiviral studies on this compound are not prominent in the literature, the general class of indanones and their derivatives have been noted for their potential antiviral activities. beilstein-journals.org Research into antiviral mechanisms often focuses on inhibiting viral entry into host cells or disrupting viral replication. For example, polysaccharides from algae have demonstrated potent antiviral effects by preventing viral attachment and penetration into cells. mdpi.com The evaluation of indanol analogues would likely involve screening against a panel of viruses and subsequent molecular docking studies to identify potential interactions with viral proteins, such as proteases or polymerases, which are essential for the viral life cycle.

Inflammation is a complex biological response implicated in numerous diseases. Indazole derivatives, which share some structural features with indanols, have been investigated as dual antimicrobial and anti-inflammatory agents. mdpi.com Certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com Docking calculations suggest these compounds may bind to COX-2 in a manner similar to known anti-inflammatory drugs. mdpi.com

Research on other compounds has shown that anti-inflammatory effects can be mediated through various pathways, including the modulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the enhancement of anti-inflammatory cytokines like IL-10. nih.gov The aryl hydrocarbon receptor (AhR) has also been identified as a regulator of neuroinflammation, mediating both pro- and anti-inflammatory effects in microglia. nih.gov Given these precedents, analogues of this compound are plausible candidates for investigation as modulators of inflammatory processes.

| Compound/Extract | Cell/Model System | Observed Effect | Associated Pathway/Mechanism |

|---|---|---|---|

| 2,3-diphenyl-2H-indazole derivatives | In vitro enzyme assay | Inhibition of human COX-2 | Direct enzyme inhibition |

| Polyphenols (Hesperidin, Navelina Orange Extract) | Human Hepa-RG & LX-2 cells | Reduction of COX-2, TGF-β, NF-κB | Modulation of NF-κB/COX-2 and p38 MAPK/COX-2 pathways |

| Methanol extract of Montanoa grandiflora | LPS-stimulated murine macrophages | Decreased TNF-α, IL-1β, IL-6; Increased IL-10 | Cytokine modulation |

| Aryl hydrocarbon receptor (AhR) ligands | LPS-activated microglia | Attenuation of microglial immune responses | Modulation of AhR signaling |

The indane scaffold is present in molecules with activity in the central nervous system. In a search for novel cerebroprotective drugs, a series of 1-(acylamino)-7-hydroxyindan derivatives were synthesized and tested. nih.gov Several of these compounds demonstrated the ability to prolong the survival of mice in hypoxic conditions and also showed CNS-stimulating effects by promoting recovery from coma induced by cerebral concussion. nih.gov This indicates that the indane core can be modified to produce compounds that cross the blood-brain barrier and exert effects on the CNS. Other studies have evaluated different chemical extracts for CNS depressant and behavioral activities, showing effects on locomotor activity and muscle relaxation. nih.gov The lipophilic nature of the 4-t-butyl-phenyl group in this compound suggests it may have the potential to penetrate the CNS, making its analogues interesting subjects for investigation into potential neuroprotective, stimulant, or depressant activities.

Applications in Agrochemical Research and Development for this compound Derivatives

Extensive investigation into the advanced research applications of this compound and its derivatives has revealed a notable absence of specific data within the domain of agrochemical research and development. A comprehensive review of scientific literature and patent databases did not yield any studies detailing the use of this specific compound or its direct derivatives as insecticides, fungicides, or herbicides.

While research exists for structurally related compounds, the unique molecular configuration of this compound, featuring a t-butyl group on the phenyl ring attached to the indanol backbone, does not appear in publicly accessible agrochemical studies. Consequently, there are no detailed research findings, efficacy data, or target pest/pathogen information to report for this particular chemical entity.

Therefore, at present, the application of this compound derivatives in agrochemical research and development remains an unexplored area in the available scientific and technical literature.

Future Directions and Emerging Trends in 2 4 T Butyl Phenyl 2 Indanol Research

Innovations in Sustainable Synthesis and Derivatization Strategies

The future of synthesizing 2-(4-t-Butyl-phenyl)-2-indanol and its derivatives is increasingly geared towards environmentally friendly and efficient methodologies. Green chemistry principles are becoming central to the development of new synthetic routes, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One promising approach is the use of catalytic methods that can replace stoichiometric reagents. For instance, palladium-catalyzed cross-coupling reactions, which are instrumental in forming carbon-carbon bonds, are being refined to operate under milder conditions and in greener solvents. nih.govorganic-chemistry.org The development of reusable catalysts, such as those immobilized on solid supports, is also a key area of research that could be applied to the synthesis of 2-aryl-2-indanols.

Flow chemistry represents another significant innovation. By conducting reactions in continuous-flow reactors, researchers can achieve better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This technology is particularly well-suited for optimizing multi-step syntheses of complex molecules like substituted indanols.

Derivatization strategies are also evolving. Instead of traditional methods that may require harsh conditions, newer techniques focus on regioselective modifications of the indanol scaffold. This allows for the precise introduction of various functional groups to explore structure-activity relationships (SAR) for potential therapeutic applications. The table below illustrates potential sustainable synthetic strategies that could be explored for this compound.

| Synthetic Strategy | Key Advantages | Potential Application for this compound |

| Palladium-Catalyzed Cyclization | High efficiency, good functional group tolerance. nih.govorganic-chemistry.org | One-pot synthesis from readily available starting materials. |

| Microwave-Assisted Synthesis | Rapid reaction times, often leading to higher yields. | Acceleration of key reaction steps in the synthesis and derivatization. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enantioselective synthesis of chiral indanol derivatives. |

| Photoredox Catalysis | Use of visible light to drive chemical reactions. | Novel C-H functionalization to introduce new substituents. |

Integration of Advanced Computational Approaches for Predictive Research

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these in silico methods offer the potential to accelerate research and reduce the reliance on costly and time-consuming laboratory experiments.

Quantum mechanics (QM) calculations can be employed to understand the electronic structure and reactivity of the molecule, providing insights into its stability and potential reaction pathways. This knowledge can guide the design of more efficient synthetic routes.

Molecular dynamics (MD) simulations can predict how this compound and its analogs might interact with biological targets, such as proteins or nucleic acids. This is crucial for identifying potential therapeutic applications and understanding the mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of a series of indanol derivatives with their biological activity. These models can then be used to design new compounds with enhanced potency and selectivity. The following table outlines some of the advanced computational approaches and their potential applications in the study of this compound.

| Computational Approach | Objective | Predicted Outcome for this compound Research |

| Density Functional Theory (DFT) | To calculate the electronic structure and properties. | Prediction of spectroscopic data (NMR, IR) and reactivity hotspots. |

| Molecular Docking | To predict the binding orientation of a molecule to a target protein. | Identification of potential biological targets and initial assessment of binding affinity. |

| Virtual Screening | To screen large libraries of compounds against a biological target. | Rapid identification of promising indanol-based analogs for further investigation. |

| ADMET Prediction | To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of the drug-like properties of novel derivatives. |

High-Throughput Screening Methodologies for Novel Indanol Analogues

High-throughput screening (HTS) has revolutionized the process of drug discovery by enabling the rapid testing of thousands to millions of compounds. bmglabtech.comyoutube.com As libraries of novel indanol analogues are synthesized, HTS will be a critical tool for identifying "hits" with desired biological activities.

The development of miniaturized and automated assay formats allows for the screening of large compound libraries in a cost-effective and time-efficient manner. nih.gov These assays can be designed to measure a wide range of biological endpoints, from enzyme inhibition to changes in cellular signaling pathways.

High-content screening (HCS) , an extension of HTS, utilizes automated microscopy and image analysis to gather more complex data from cell-based assays. This can provide valuable information about a compound's effects on cellular morphology, protein localization, and other phenotypic changes.

The integration of HTS with combinatorial chemistry allows for the rapid generation and screening of large, diverse libraries of indanol derivatives. This approach can significantly accelerate the hit-to-lead optimization process. Below is a table detailing potential HTS methodologies for screening novel indanol analogues.

| HTS Methodology | Assay Principle | Potential Application for Indanol Analogues |

| Fluorescence-Based Assays | Detection of changes in fluorescence intensity, polarization, or resonance energy transfer (FRET). nih.gov | Screening for inhibitors of specific enzymes or protein-protein interactions. |

| Luminescence-Based Assays | Measurement of light produced by a biochemical reaction (e.g., luciferase reporter assays). | Assessing the impact on gene expression or cell viability. |

| Cell-Based Phenotypic Screening | Observing changes in cell behavior or morphology in response to compound treatment. | Identifying compounds with novel mechanisms of action. |

| Label-Free Detection | Techniques such as surface plasmon resonance (SPR) that do not require labeled molecules. | Studying binding kinetics and affinity in real-time. |

Interdisciplinary Research Collaborations Incorporating this compound

The complexity of modern scientific challenges necessitates a collaborative approach. Future research on this compound will likely benefit from collaborations between chemists, biologists, computational scientists, and materials scientists.

Medicinal chemistry collaborations will be essential for designing and synthesizing novel derivatives with improved pharmacological properties. This will involve an iterative cycle of design, synthesis, and biological testing. The 2-phenyl indole (B1671886) scaffold, a related structure, has shown diverse biological activities, suggesting that indanol derivatives could also be promising therapeutic agents. omicsonline.org

Chemical biology partnerships can help to elucidate the mechanism of action of active compounds. This may involve the use of sophisticated techniques to identify the cellular targets of this compound and its analogs.

Collaborations with materials scientists could explore the potential applications of this compound in areas beyond medicine, such as in the development of new polymers or functional materials. The unique structural features of the indanol core could impart interesting physical or chemical properties to new materials. The following table provides examples of potential interdisciplinary collaborations.

| Collaborating Discipline | Research Focus | Potential Outcome |

| Pharmacology | In vivo and in vitro testing of lead compounds. | Determination of efficacy and safety profiles of new indanol-based drug candidates. |

| Structural Biology | X-ray crystallography or cryo-electron microscopy of compound-target complexes. | Detailed understanding of the molecular interactions driving biological activity. |

| Nanotechnology | Development of nanoparticle-based drug delivery systems. | Improved bioavailability and targeted delivery of indanol derivatives. |

| Polymer Chemistry | Incorporation of the indanol moiety into polymer backbones. | Creation of new materials with unique thermal or optical properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-t-Butyl-phenyl)-2-indanol, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple indanol derivatives with 4-t-butylphenyl boronic acids. Purification typically involves column chromatography followed by recrystallization in ethyl acetate, as demonstrated in analogous quinoline-based syntheses . Purity validation requires nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Structural elucidation relies on NMR spectroscopy to resolve stereochemical features and substituent positions. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of spatial arrangement, as seen in related indanol analogs . Combustion analysis or HRMS ensures elemental composition accuracy, while HPLC monitors purity thresholds (>95%) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in microbial transformations?

- Methodological Answer : Enantiomeric specificity is critical in microbial systems. For example, E. coli JM109(DE3) strains expressing toluene dioxygenase selectively oxidize (2R)-1-indanol to 1-indanone but show negligible activity toward (1S)-1-indanol . To study stereochemical effects, researchers should employ chiral HPLC to separate enantiomers and use computational docking simulations to predict enzyme-substrate interactions. Comparative assays with wild-type vs. knockout microbial strains can isolate stereospecific pathways .

Q. How can contradictory data in microbial transformation studies of this compound be resolved?

- Methodological Answer : Contradictions, such as trace 1-indanone formation in control strains lacking dioxygenase activity , necessitate rigorous controls and replication. Methodologies include:

- Iterative analysis : Repeated trials under standardized conditions to distinguish artifacts from genuine enzymatic activity.

- Cross-validation : Pairing microbial assays with abiotic controls (e.g., chemical oxidants) to rule out non-enzymatic pathways.

- Metabolite profiling : LC-MS/MS to detect intermediates and byproducts, ensuring observed transformations are substrate-specific .

Q. What strategies address low yields in catalytic asymmetric synthesis of this compound derivatives?

- Methodological Answer : Low enantiomeric excess (ee) may arise from catalyst poisoning or competing reaction pathways. Solutions include:

- Ligand optimization : Screening chiral ligands (e.g., BINAP, Josiphos) to enhance stereoselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states in Pd-catalyzed couplings .

- In situ monitoring : Real-time NMR or IR spectroscopy identifies side reactions (e.g., dimerization) for immediate corrective adjustments.

Data Contradiction and Reproducibility

Q. How should researchers reconcile discrepancies in reported bioactivity data for this compound analogs?

- Methodological Answer : Variability in bioactivity assays often stems from differences in cell lines, assay conditions, or compound solubility. Standardization steps include:

- Dose-response normalization : Express activity as IC₅₀ values relative to internal controls (e.g., cisplatin for cytotoxicity).

- Solubility profiling : Pre-treat compounds with co-solvents (e.g., DMSO) and validate stability via UV-Vis spectroscopy.

- Inter-lab collaboration : Cross-institutional replication studies mitigate protocol-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.